molecular formula C12H8ClFO B597928 4-(3-Chloro-5-fluorophenyl)phenol CAS No. 1262001-95-5

4-(3-Chloro-5-fluorophenyl)phenol

Cat. No.: B597928
CAS No.: 1262001-95-5
M. Wt: 222.643
InChI Key: VLCVDASHTLJLIV-UHFFFAOYSA-N
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Description

4-(3-Chloro-5-fluorophenyl)phenol (CAS: 1262001-95-5) is a halogenated biphenyl derivative featuring a phenolic hydroxyl group at the para position of one benzene ring and a 3-chloro-5-fluorophenyl substituent at the para position of the adjacent ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactive phenolic group and halogenated aromatic system . Its structural uniqueness lies in the specific positioning of chlorine and fluorine atoms, which influence electronic properties, solubility, and intermolecular interactions.

Properties

IUPAC Name

4-(3-chloro-5-fluorophenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFO/c13-10-5-9(6-11(14)7-10)8-1-3-12(15)4-2-8/h1-7,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLCVDASHTLJLIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)Cl)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70683526
Record name 3'-Chloro-5'-fluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262001-95-5
Record name 3'-Chloro-5'-fluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-5-fluorophenyl)phenol can be achieved through various methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are typically mild and functional group tolerant, making it a widely used method for the synthesis of biaryl compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and cost-effective catalysts and reagents. The process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-5-fluorophenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted phenols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(3-Chloro-5-fluorophenyl)phenol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-5-fluorophenyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, influencing their structure and function. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity towards certain targets .

Comparison with Similar Compounds

Substituent Positioning and Functional Group Variations

The following table highlights key structural analogs and their distinguishing features:

Compound Name Substituents/Functional Groups CAS Number Key Structural Differences
4-(3-Chloro-5-fluorophenyl)phenol –OH (para), 3-Cl-5-F-phenyl (para) 1262001-95-5 Reference compound
3-Chloro-5-(4-fluorophenyl)phenol –OH (meta), 4-F-phenyl (para) 1261897-12-4 –OH at meta position; fluorine on adjacent ring
4-(3-Chloro-4-fluorophenyl)phenol –OH (para), 3-Cl-4-F-phenyl (para) 22510-31-2 Fluorine at position 4 instead of 5
3-(3-Chloro-5-fluorophenyl)phenol –OH (meta), 3-Cl-5-F-phenyl (meta) 1261894-07-8 –OH and substituent phenyl both at meta positions
4-(3-Chloro-5-fluorophenyl)phenylacetic acid –CH₂COOH (para), 3-Cl-5-F-phenyl (para) 1334499-97-6 Acetic acid group replaces –OH

Key Observations :

  • Substituent Position: The para-substituted phenol (reference compound) exhibits higher symmetry compared to meta-substituted analogs (e.g., 3-Chloro-5-(4-fluorophenyl)phenol), which may enhance crystallinity and thermal stability .

Physicochemical Properties

  • Solubility: The para-substituted phenol is likely less polar than its meta-substituted counterparts due to reduced dipole moments.
  • Melting Point : Para-substituted derivatives generally exhibit higher melting points than meta isomers due to symmetrical packing in crystal lattices .

Biological Activity

4-(3-Chloro-5-fluorophenyl)phenol is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by data from various studies.

Target Interaction
this compound interacts with multiple biological targets, primarily through binding to specific enzymes and receptors. Its structure allows it to engage in various interactions, including hydrogen bonding and hydrophobic interactions, which enhance its binding affinity to target sites.

Biochemical Pathways
Research indicates that similar compounds can influence several biochemical pathways. For instance, this compound has been noted to inhibit the enzyme tyrosinase, which plays a crucial role in melanin biosynthesis. This inhibition can lead to applications in skin lightening and the treatment of hyperpigmentation disorders.

Biological Activities

The compound exhibits a range of biological activities:

  • Antiviral Properties : Studies have shown that compounds with similar structures exhibit antiviral effects, suggesting potential applications in treating viral infections.
  • Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties, which could be beneficial in managing conditions characterized by inflammation.
  • Anticancer Activity : Preliminary studies indicate that this compound may have anticancer effects. For example, docking studies suggest it could inhibit tubulin polymerization, a mechanism critical for cancer cell proliferation .

Anticancer Evaluation

A study evaluated the anticancer potential of related phenolic compounds against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity against human cancer cells, highlighting the importance of structural modifications in enhancing biological activity .

Tyrosinase Inhibition

In vitro assays have quantified the inhibitory effects of this compound on tyrosinase activity. The compound showed an IC50 value indicating effective inhibition compared to standard inhibitors like kojic acid .

Data Table: Biological Activity Overview

Biological ActivityObserved EffectsReference
AntiviralPotential inhibition of viral replication
Anti-inflammatoryReduction in inflammatory markers
AnticancerSignificant cytotoxicity against cancer cell lines
Tyrosinase InhibitionIC50 values in low micromolar range

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